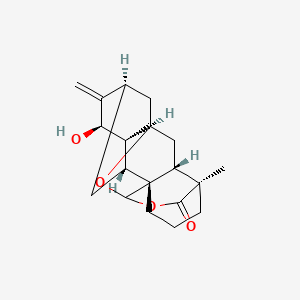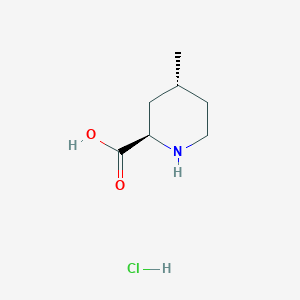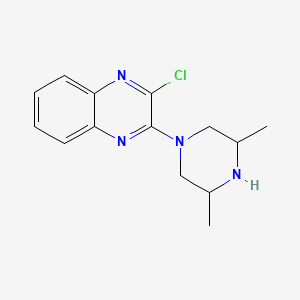
Spiramilactone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Late-Stage Biomimetic Transformation : This method plays a crucial role in constructing the spirane core. It mimics natural biosynthetic pathways and enables the formation of the characteristic structural features of Spiramilactone B .
- Formal Lactone Migration : A facile migration process occurs from the pentacyclic skeleton of related compounds (such as spiramilactone E) to generate the desired structure .
- 1,7-Enyne Cycloisomerization : A highly efficient and diastereoselective reaction is employed to construct the functionalized tetracyclic atisane skeleton .
- Tandem Retro-Diels–Alder/Intramolecular Diels–Alder Sequence : This sequence leads to the formation of the tricyclo [6.2.2.0] ring system, a critical part of the molecule .
Wissenschaftliche Forschungsanwendungen
- Spiramilactone B exhibits cytotoxic effects against cancer cells. Researchers have investigated its potential as an antitumor agent, particularly in breast and lung cancer models .
- Inflammation plays a crucial role in various diseases. Spiramilactone B has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes .
- Spiramilactone B may protect neurons from oxidative stress and neurodegeneration. It enhances antioxidant defenses and reduces neuronal damage .
- Spiramilactone B exhibits antimicrobial properties against bacteria and fungi. It could be useful in combating infections .
- Preliminary studies suggest that Spiramilactone B has vasorelaxant effects, potentially benefiting cardiovascular health .
- Spiramilactone B may influence glucose metabolism and lipid profiles. Researchers have explored its potential in managing metabolic syndrome and type 2 diabetes .
Anticancer Properties
Anti-Inflammatory Activity
Neuroprotective Effects
Antimicrobial Activity
Cardiovascular Health
Metabolic Syndrome and Diabetes
Wirkmechanismus
Spiramilactone B is a natural product isolated from the herbs of Spiraea salicifolia L
Biochemical Pathways
The exact biochemical pathways affected by Spiramilactone B are yet to be determined. Diterpenoids, the class of compounds to which Spiramilactone B belongs, are known to influence a variety of biochemical pathways, often related to inflammation, cell growth, and apoptosis .
Pharmacokinetics
Understanding these properties is crucial for determining the bioavailability of the compound and its potential as a therapeutic agent .
Result of Action
Given its structural similarity to other diterpenoids, it may have anti-inflammatory, anti-cancer, or other pharmacological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of Spiramilactone B .
Eigenschaften
IUPAC Name |
(1R,5R,10R,11S,12S,14S,16R,17S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-10-11-4-7-20(15(10)21)13(8-11)19-6-3-5-18(2)12(19)9-14(20)23-17(19)24-16(18)22/h11-15,17,21H,1,3-9H2,2H3/t11-,12+,13-,14+,15-,17?,18+,19-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBGAGAUTOKWGJ-HTYOSSKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@]34[C@@H]1C[C@H]([C@]56[C@H]3C[C@H](CC5)C(=C)[C@@H]6O)OC4OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiramilactone B | |
Q & A
Q1: What is Spiramilactone B and where is it found?
A1: Spiramilactone B [] is a naturally occurring atisine-type diterpenoid. It was first isolated from the roots of Spiraea japonica var. stellaris, a flowering plant species. []
Q2: What is the chemical structure of Spiramilactone B?
A2: While the provided abstracts do not detail the specific molecular formula and weight of Spiramilactone B, they highlight its core structural features. It possesses a complex azapentacyclic ABEFG ring system characteristic of atisine-type diterpenoid alkaloids, including an internal carbinolamine ether linkage between C(7) and C(20). []
Q3: Has Spiramilactone B been synthesized in the laboratory?
A3: Yes, the first total synthesis of (±)-Spiramilactone B was achieved and reported in a study focusing on a collective synthesis of various atisane-type diterpenes and atisine-type diterpenoid alkaloids. [, ]
Q4: What are the key steps involved in the total synthesis of (±)-Spiramilactone B?
A4: The total synthesis of (±)-Spiramilactone B involves several crucial steps: * A tandem retro-Diels-Alder/intramolecular Diels-Alder sequence to construct the tricyclo[6.2.2.0] ring system. [] * A highly efficient and diastereoselective 1,7-enyne cycloisomerization to build the functionalized tetracyclic atisane skeleton. []* A late-stage biomimetic transformation of another synthesized compound, Spiramilactone E. [] This step is particularly interesting as it mimics the potential biosynthetic pathway within the Spiraea japonica plant.
Q5: What other compounds are related to Spiramilactone B?
A5: Spiramilactone B is structurally related to several other atisane-type diterpenes and atisine-type diterpenoid alkaloids, including:
- Spiramilactone E: A precursor in the total synthesis of Spiramilactone B, featuring a pentacyclic skeleton that undergoes a formal lactone migration. []
- Spiraminol: Another atisine-type diterpenoid isolated alongside Spiramilactone B from Spiraea japonica var. stellaris. []
- Dihydroajaconine: An atisine-type diterpenoid alkaloid. []
- Spiramines C and D: Two more atisine-type diterpenoid alkaloids found in Spiraea species. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-(4-phenylmethoxyphenyl)methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/no-structure.png)




